REACTION_CXSMILES
|
[CH3:1][CH2:2][O-].[Na+].[CH:5]([O:7][CH2:8][CH3:9])=[O:6].C(OC(=O)CCl)C.[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22]([C:25](=[S:27])[NH2:26])=[CH:21][CH:20]=1>CCOCC>[CH2:8]([O:7][C:5]([C:1]1[S:27][C:25]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:28])([F:17])[F:29])=[CH:20][CH:21]=2)=[N:26][CH:2]=1)=[O:6])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
46.97 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
11.98 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(N)=S)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
after adding Et2O (200 ml)
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in EtOH (400 ml)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
was accomplished for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the EtOH was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)/H2O
|
Type
|
WASH
|
Details
|
The organic phases were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude compound which
|
Type
|
CUSTOM
|
Details
|
was crystallized (Et2O/n-pentane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.43 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |